N-Boc-1H-pyrazole-1-carboxamidine

guanidinylation protecting group strategy orthogonal functionalization

N-Boc-1H-pyrazole-1-carboxamidine (CAS 152120-61-1), also referred to as N-Boc-1-guanylpyrazole or tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate, is a monoprotected pyrazole-1-carboxamidine reagent that installs a single tert-butoxycarbonyl (Boc)-protected guanidine group onto primary and secondary amines. It belongs to the class of urethane-protected 1-guanylpyrazole derivatives first disclosed by Bernatowicz et al.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
CAS No. 152120-61-1
Cat. No. B1336992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1H-pyrazole-1-carboxamidine
CAS152120-61-1
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=N)N1C=CC=N1
InChIInChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14)
InChIKeyIGSFMHYSWZUENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1H-pyrazole-1-carboxamidine (CAS 152120-61-1): A Mono-Boc Guanidinylation Reagent for Orthogonal Protection Strategies


N-Boc-1H-pyrazole-1-carboxamidine (CAS 152120-61-1), also referred to as N-Boc-1-guanylpyrazole or tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate, is a monoprotected pyrazole-1-carboxamidine reagent that installs a single tert-butoxycarbonyl (Boc)-protected guanidine group onto primary and secondary amines . It belongs to the class of urethane-protected 1-guanylpyrazole derivatives first disclosed by Bernatowicz et al. in 1993 as mild, efficient guanidinylating agents [1]. The compound has molecular formula C₉H₁₄N₄O₂, molecular weight 210.23 g·mol⁻¹, and a melting point of 97–101 °C; it is commercially sourced at ≥98% purity (HPLC) and is stable under long-term storage at room temperature in a cool, dry environment .

Why N-Boc-1H-pyrazole-1-carboxamidine Cannot Be Replaced by Bis-Boc or Unprotected Pyrazole Carboxamidine Reagents


Guanidinylation reagents differ irreducibly in the number and identity of protecting groups they transfer to the amine nucleophile. N-Boc-1H-pyrazole-1-carboxamidine installs exactly one Boc group, directly furnishing N-alkyl-N′-Boc guanidines that retain a free NH site available for orthogonal acylation, alkylation, deprotection, or intramolecular cyclization [1]. Its closest structural analog, N,N′-di-Boc-1H-pyrazole-1-carboxamidine (CAS 152120-54-2), transfers two Boc groups, yielding bis-protected guanidines that require an additional selective mono-deprotection step to access the same mono-functionalized intermediate—adding synthetic operations, reducing overall yield, and introducing chemoselectivity risk . The fully unprotected reagent 1H-pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3) produces free guanidines with no protecting group, precluding subsequent site-selective transformations . These divergent protection outcomes mean the reagents are not interchangeable without altering the entire synthetic route and protection-group strategy.

Quantitative Differentiation Evidence for N-Boc-1H-pyrazole-1-carboxamidine Relative to Comparator Reagents


Protection Stoichiometry: Mono-Boc vs. Bis-Boc Guanidine Transfer Determines Downstream Synthetic Strategy

N-Boc-1H-pyrazole-1-carboxamidine transfers exactly one Boc protecting group per guanidinylation event, whereas N,N′-di-Boc-1H-pyrazole-1-carboxamidine transfers two Boc groups. This stoichiometric difference is inherent to the reagent structure: the mono-Boc reagent bears a single Boc-carbamate on the imino nitrogen (molecular formula C₉H₁₄N₄O₂, MW 210.23), while the bis-Boc reagent bears two Boc groups (C₁₄H₂₂N₄O₄, MW 310.35) [1]. The mono-Boc reagent directly affords N-alkyl-N′-Boc guanidines with a free NH₂ terminus; the bis-Boc reagent yields N,N′-bis-Boc guanidines that require a selective mono-deprotection step—typically acidic cleavage—to expose the same free NH, adding one synthetic step and introducing potential for over-deprotection or chemoselectivity failure [1].

guanidinylation protecting group strategy orthogonal functionalization

Direct Head-to-Head Comparison in Solid-Phase Peptide Guanidinylation: Mono-Boc Reagent vs. N,N′-Di-Boc-N′′-triflylguanidine

In a comparative study of guanidinylation reagents for solid-phase peptide synthesis under microwave conditions, N-Boc-1H-pyrazole-1-carboxamidine was tested alongside N,N′-di-Boc-N′′-triflylguanidine and other reagents using an identical peptide substrate [1]. After 48 hours of reaction, N-Boc-1H-pyrazole-1-carboxamidine produced only trace amounts of the desired guanidinylated product (below quantifiable HPLC threshold), whereas N,N′-di-Boc-N′′-triflylguanidine achieved 97.38% conversion to product within only 5 hours [1]. This 94.82 percentage-point difference in product formation, combined with a ~10-fold shorter reaction time for the comparator, demonstrates that the mono-Boc pyrazole reagent is substantially less reactive for this sterically demanding peptide substrate [1].

solid-phase peptide synthesis guanidinylation efficiency microwave-assisted synthesis

Cross-Study Yield Comparison: Guanidinylation of Aniline with Mono-Boc vs. Bis-Boc Pyrazole Carboxamidine Reagents

The guanidinylation of aniline—a benchmark aromatic amine of low nucleophilicity—reveals meaningful reactivity differences between mono-Boc and bis-Boc pyrazole carboxamidine reagents. Using N-Boc-1H-pyrazole-1-carboxamidine, TCI's standardized procedure (aniline hydrochloride, 3 equiv; DIEA, THF, reflux, 3 days) delivers the corresponding N-phenyl-N′-Boc guanidine in 67% isolated yield . In contrast, using N,N′-di-Boc-1H-pyrazole-1-carboxamidine under optimized conditions (MeCN, reflux, 4 h) affords N,N′-di-Boc-phenylguanidine in 71% yield, with alternative conditions giving yields as low as 11–17% [1]. While the bis-Boc reagent achieves a marginally higher best-case yield (71% vs. 67%), it requires substantially shorter reaction time (4 h vs. 3 days) and yields a bis-protected product necessitating subsequent deprotection. The mono-Boc reagent, despite its longer reaction time, directly furnishes the mono-protected guanidine in a single operation [1].

aniline guanidinylation reaction yield aromatic amine reactivity

Synthetic Accessibility: N-Boc-1H-pyrazole-1-carboxamidine as High-Purity Intermediate en Route to the Bis-Boc Reagent

N-Boc-1H-pyrazole-1-carboxamidine (designated PB) is the key monoprotected intermediate in the three-step synthesis of N,N′-di-Boc-1H-pyrazole-1-carboxamidine from 1H-pyrazole-1-carboxamidine hydrochloride [1]. In the optimized process reported by Huang et al. (2008), PB was obtained by treating the parent hydrochloride with di-tert-butyl dicarbonate in the presence of K₂CO₃, and the overall three-step sequence (PJ → PB → PT → PM) proceeded in 65.9% total yield with final product purity exceeding 99.0% [1]. This synthetic route establishes that N-Boc-1H-pyrazole-1-carboxamidine is not only a standalone reagent but also a validated, high-purity intermediate that can be further elaborated to the bis-Boc reagent when both protection states are required in a single workflow [1].

reagent synthesis purity specification Boc protection

Optimal Application Scenarios for N-Boc-1H-pyrazole-1-carboxamidine Based on Quantitative Differentiation Evidence


Synthesis of N-Alkyl-N′-Boc Guanidines Requiring a Free NH for Subsequent Orthogonal Functionalization

When the synthetic target is an N-alkyl-N′-Boc guanidine that must retain a free NH₂ (or NH) terminus for downstream acylation, sulfonylation, alkylation, or cyclization, N-Boc-1H-pyrazole-1-carboxamidine is the reagent of choice because it installs exactly one Boc group per guanidinylation event, directly generating the mono-protected product without requiring a selective deprotection step [1]. This scenario is explicitly demonstrated in the work of Mendoza et al. (2007), where a range of N-alkyl-N′-Boc guanidines was simply synthesized from primary amines using monoprotected Boc-1H-pyrazole-1-carboxamidine, and the free NH was subsequently exploited for trans-alkoxylation chemistry [1].

Peptide and Peptidomimetic Synthesis Requiring Orthogonal Guanidine Protection in Fmoc-SPPS

In Fmoc-based solid-phase peptide synthesis (SPPS), where acid-labile Boc protection on the guanidine group must be orthogonal to the base-labile Fmoc group on the α-amine, N-Boc-1H-pyrazole-1-carboxamidine enables direct installation of a mono-Boc-protected guanidine onto resin-bound peptidyl amines. This contrasts with the bis-Boc reagent, which would introduce two Boc groups and require subsequent selective mono-deprotection that risks compromising other acid-sensitive functionality on the peptide [1][2]. The solid-phase compatibility of pyrazole-1-carboxamidine reagents is well-established, though reactivity toward sterically hindered N-terminal residues may be limited; for such demanding substrates, alternative reagents such as N,N′-di-Boc-N′′-triflylguanidine or N-Boc-N′-TFA-pyrazole-1-carboxamidine have demonstrated superior conversion [3].

Laboratory-Scale Preparation of Both Mono- and Bis-Protected Guanidines from a Single Procured Reagent

For laboratories that require both mono-Boc and bis-Boc guanidinylation capabilities, procuring N-Boc-1H-pyrazole-1-carboxamidine offers supply-chain efficiency: it serves directly as a mono-Boc guanidinylation reagent and can be further converted in-house to the bis-Boc reagent via treatment with di-tert-butyl dicarbonate and DMAP, followed by Mg(ClO₄)₂-mediated deprotection of the tri-Boc intermediate, as demonstrated by Huang et al. (2008) with an overall three-step yield of 65.9% [4]. This dual-use procurement strategy reduces the number of distinct catalog items required in inventory while maintaining access to both protection states.

Analytical Reference Standard for Zanamivir and Related Guanidine-Containing Pharmaceuticals

N-Boc-1H-pyrazole-1-carboxamidine (N-Boc-1-Guanylpyrazole) is utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Zanamivir, a guanidine-containing neuraminidase inhibitor [5]. In this regulatory context, the compound's well-defined purity specifications (≥98% by HPLC), characterized melting point (97–101 °C), and availability with detailed characterization data compliant with regulatory guidelines make it suitable for abbreviated new drug application (ANDA) analytical workflows where precise identity and purity of guanidinylation intermediates or impurities must be established [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-1H-pyrazole-1-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.